Cas no 729567-11-7 (2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide)

2-{[4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a pyridinyl group and a dimethoxyphenylacetamide moiety. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of multiple pharmacophores. The sulfanyl bridge enhances molecular flexibility, while the amino and dimethoxy groups may improve solubility and binding affinity. Its well-defined synthetic pathway allows for precise modifications, making it a versatile intermediate for drug discovery. The compound's stability and purity profile support its use in rigorous research settings, including kinase inhibition studies or antimicrobial agent development.
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide structure
729567-11-7 structure
Product name:2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
CAS No:729567-11-7
MF:C17H18N6O3S
MW:386.428221225739
CID:5476156
PubChem ID:2398021

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • AKOS001042889
    • 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
    • 729567-11-7
    • Z19580196
    • 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
    • 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
    • F2649-0043
    • STL445645
    • Inchi: 1S/C17H18N6O3S/c1-25-13-6-5-12(8-14(13)26-2)20-15(24)10-27-17-22-21-16(23(17)18)11-4-3-7-19-9-11/h3-9H,10,18H2,1-2H3,(H,20,24)
    • InChI Key: PJCNUXJFORQIIE-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=C(C=1)OC)OC)=O)C1=NN=C(C2C=NC=CC=2)N1N

Computed Properties

  • Exact Mass: 386.11610963g/mol
  • Monoisotopic Mass: 386.11610963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 143Ų

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2649-0043-4mg
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
729567-11-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2649-0043-5μmol
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
729567-11-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2649-0043-2mg
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
729567-11-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2649-0043-20mg
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
729567-11-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2649-0043-10μmol
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
729567-11-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2649-0043-75mg
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
729567-11-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2649-0043-50mg
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
729567-11-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2649-0043-20μmol
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
729567-11-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2649-0043-30mg
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
729567-11-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2649-0043-10mg
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
729567-11-7 90%+
10mg
$79.0 2023-05-16

Additional information on 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Compound CAS No 729567-11-7: A Comprehensive Overview

The compound with CAS No 729567-11-7, known as 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which incorporates a triazole ring system and a sulfanyl group, along with a dimethoxyphenyl substituent. These structural features contribute to its potential biological activity and make it a promising candidate for various therapeutic applications.

Recent studies have highlighted the importance of triazole-containing compounds in the development of novel drugs targeting various diseases. The presence of the 1,2,4-triazole ring in this compound is particularly noteworthy, as it has been shown to enhance bioavailability and improve pharmacokinetic properties in similar molecules. Additionally, the sulfanyl group attached to the triazole ring may play a critical role in modulating the compound's interaction with biological targets.

The dimethoxyphenyl group in the molecule adds another layer of complexity to its structure. Methoxy groups are known to influence the lipophilicity and solubility of compounds, which are crucial factors in determining their suitability for drug delivery systems. Furthermore, the pyridin-3-yl substituent introduces aromaticity and potential hydrogen bonding capabilities, which could enhance the compound's stability and interaction with biological systems.

From a synthetic perspective, this compound represents a challenging yet rewarding target for organic chemists. The construction of the triazole ring system requires precise control over reaction conditions to ensure high yields and selectivity. The incorporation of the sulfanyl group adds another layer of complexity, as sulfur-based functional groups can be sensitive to oxidation and require careful handling during synthesis.

Recent advancements in catalytic methodologies have opened new avenues for the synthesis of such complex molecules. For instance, transition metal-catalyzed cross-coupling reactions have been successfully employed to construct key intermediates for this compound. These methods not only improve synthetic efficiency but also reduce the environmental footprint of chemical processes.

In terms of biological activity, preliminary studies suggest that this compound exhibits potent activity against certain disease targets. For example, it has shown promise in inhibiting enzymes associated with neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to cross the blood-brain barrier is particularly encouraging for its potential application in central nervous system disorders.

Moreover, computational studies using molecular docking techniques have provided insights into how this compound interacts with its target proteins at the molecular level. These studies reveal that the dimethoxyphenyl group plays a critical role in stabilizing interactions within the binding pocket, while the triazole ring contributes to hydrogen bonding networks that enhance binding affinity.

Despite its promising properties, further research is needed to fully elucidate the mechanism of action and optimize its pharmacokinetic profile. Ongoing studies are exploring modifications to the molecule's structure to improve its bioavailability and reduce potential off-target effects.

In conclusion, CAS No 729567-11-7 represents a significant advancement in medicinal chemistry with its unique structural features and promising biological activity. As research continues to uncover its full potential, this compound holds great promise for contributing to the development of novel therapeutic agents.

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